

Spectroscopic Profile of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to support research, drug development, and quality control activities by providing a robust set of expected analytical data and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**. These predictions are derived from spectral data of analogous structures, including various substituted pyridines and pyrrolidines.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra are predicted for a standard analysis in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ^1H NMR Data for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.45	d	~2.0	H-2 (Pyridine)
~8.30	d	~2.0	H-6 (Pyridine)
~7.75	t	~2.0	H-4 (Pyridine)
~4.20	t	~7.5	H-2' (Pyrrolidine)
~3.30 - 3.45	m	-	H-5'a (Pyrrolidine)
~3.15 - 3.25	m	-	H-5'b (Pyrrolidine)
~2.10 - 2.25	m	-	H-3'a (Pyrrolidine)
~1.90 - 2.05	m	-	H-3'b, H-4' (Pyrrolidine)
~1.75 (broad s)	s	-	NH (Pyrrolidine)

Table 2: Predicted ^{13}C NMR Data for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**

Chemical Shift (δ , ppm)	Assignment
~150.0	C-6 (Pyridine)
~148.5	C-2 (Pyridine)
~140.0	C-5 (Pyridine)
~135.0	C-4 (Pyridine)
~122.0	C-3 (Pyridine)
~60.0	C-2' (Pyrrolidine)
~46.0	C-5' (Pyrrolidine)
~35.0	C-3' (Pyrrolidine)
~25.0	C-4' (Pyrrolidine)

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch (secondary amine)
~3100 - 3000	Weak	C-H stretch (aromatic)
~2980 - 2850	Medium	C-H stretch (aliphatic)
~1600, ~1470, ~1420	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1100	Medium	C-N stretch (aromatic and aliphatic amine)
~1020	Medium	C-Br stretch
~850 - 750	Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS) Data

The predicted mass spectrum is based on electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**

m/z	Relative Intensity	Assignment
227/229	High	[M] ⁺ (Molecular ion) with characteristic bromine isotope pattern (⁷⁹ Br/ ⁸¹ Br)
147	Moderate	[M - Br] ⁺
70	High	[C ₄ H ₈ N] ⁺ (Pyrrolidinyl fragment)

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine** in ~0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a standard one-dimensional proton spectrum with the following typical parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time: ~4 s
 - Process the spectrum with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum with the following typical parameters:
 - Pulse Program: zgpg30

- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay (d1): 2.0 s
 - Process the spectrum similarly to the ^1H NMR.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the neat **3-Bromo-5-(2-Pyrrolidinyl)Pyridine** sample directly onto the ATR crystal.
- Spectrum Acquisition:
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

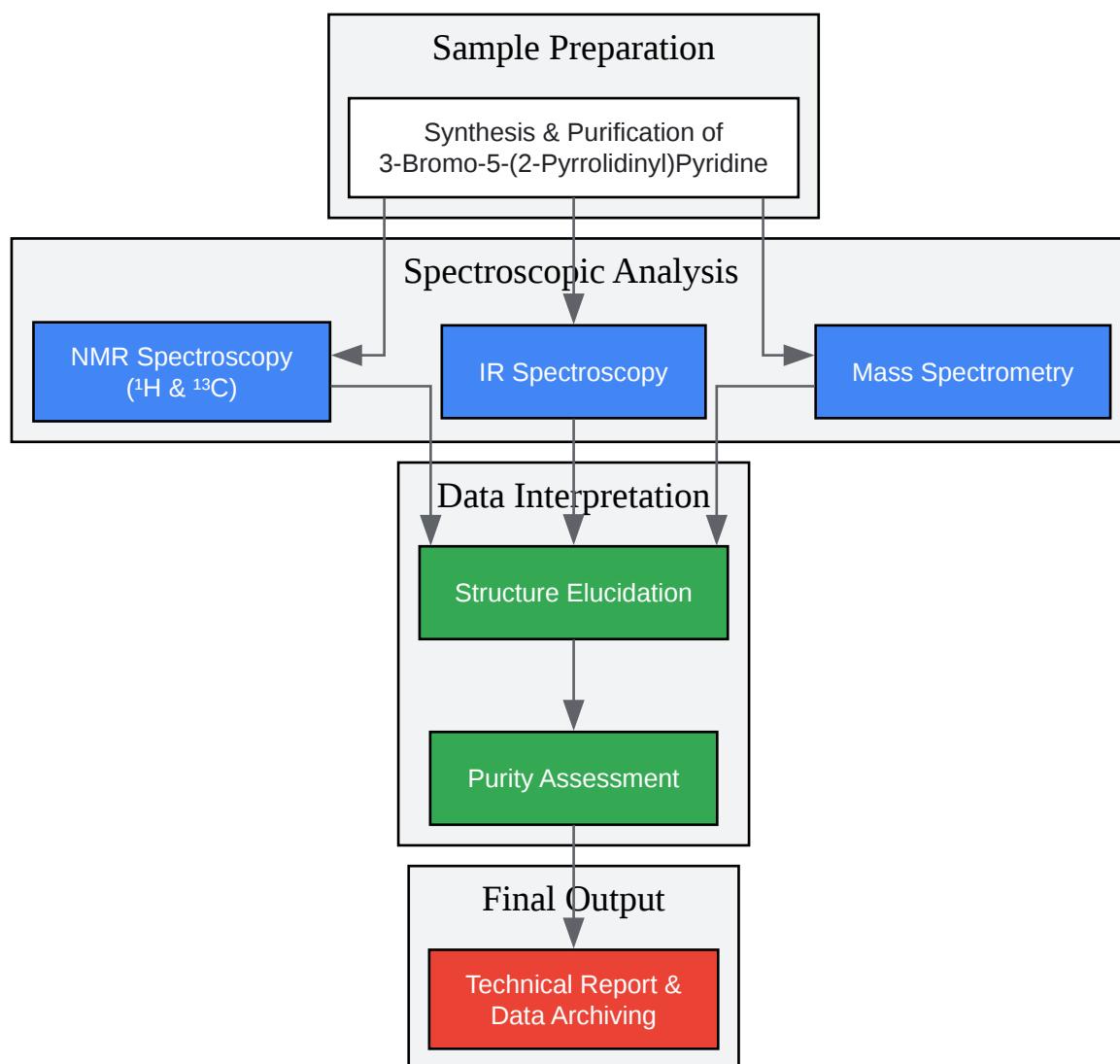
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure:

- Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the compound before it enters the mass spectrometer. For direct infusion, a solution of the sample is introduced directly into the ion source.
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**.



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Caption: Workflow for the spectroscopic analysis of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com